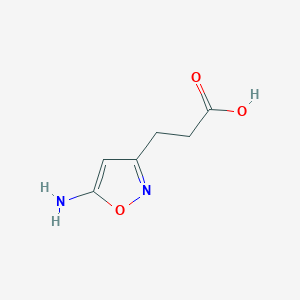![molecular formula C7H10ClF3N4 B6618223 N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride CAS No. 1228879-16-0](/img/structure/B6618223.png)
N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride, also known as N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine HCl, is an organic compound that has a variety of uses in scientific research. It is a colorless, odorless, and crystalline solid with a melting point of around 100-110°C. This compound is used in a variety of applications, including pharmaceuticals, biochemistry, and organic synthesis.
Mechanism of Action
N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride acts as a nucleophile, meaning that it can react with other molecules in order to form new compounds. The compound is also known to act as a catalyst, meaning that it can facilitate the reaction of other molecules without itself undergoing any change.
Biochemical and Physiological Effects
This compound[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride is not known to have any direct biochemical or physiological effects. However, it is known to be a useful reagent in the synthesis of various compounds, which may have biochemical and physiological effects when administered to living organisms.
Advantages and Limitations for Lab Experiments
N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride is a highly reactive compound, making it ideal for use in laboratory experiments. It is relatively easy to prepare and purify, and it is also relatively stable, meaning that it can be stored for long periods of time without significant degradation. However, the compound is highly toxic, and care must be taken when handling it in the laboratory.
Future Directions
N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride has a variety of potential future applications. It could be used in the synthesis of new pharmaceuticals, or in the development of new organic compounds. It could also be used in the development of new catalysts for organic synthesis, or in the development of new methods for the synthesis of complex molecules. Additionally, the compound could be used to study the mechanism of action of various biochemical and physiological processes.
Synthesis Methods
N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride can be synthesized using a variety of methods. The most commonly used method is the reaction of 4-trifluoromethylpyrimidine-2-carbaldehyde with ethylenediamine in the presence of hydrochloric acid. This reaction results in the formation of the desired compound, which can then be isolated and purified.
Scientific Research Applications
N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride is widely used in scientific research, particularly in the fields of biochemistry and organic synthesis. It is used as a reagent in the synthesis of various organic compounds, such as amino acids, peptides, and nucleotides. It is also used in the synthesis of pharmaceuticals, including some anti-cancer drugs.
properties
IUPAC Name |
N'-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9F3N4.ClH/c8-7(9,10)5-1-3-12-6(14-5)13-4-2-11;/h1,3H,2,4,11H2,(H,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVISEMKVMZMRAW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(F)(F)F)NCCN.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10ClF3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-bromo-5H,7H-furo[3,4-d]pyrimidine](/img/structure/B6618152.png)
![3-bromo-2-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B6618155.png)

![5-[(tert-butoxy)carbonyl]-1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazole-3-carboxylic acid](/img/structure/B6618164.png)
![3-bromo-5-[(methylamino)methyl]phenol](/img/structure/B6618188.png)





![2H,3H-furo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B6618236.png)

